molecular formula C25H28F4N4O B11076342 N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide

N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide

Cat. No.: B11076342
M. Wt: 476.5 g/mol
InChI Key: NBTQTVLKZPZYEO-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide is a complex organic compound characterized by its unique structural components, including an adamantane moiety, a fluorophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazolo[15-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with an intermediate compound.

    Addition of the Fluorophenyl and Trifluoromethyl Groups: These groups are typically added via electrophilic aromatic substitution reactions, using reagents such as fluorobenzene and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the pyrazolo[15-A]pyrimidine core, potentially altering its electronic properties.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenated benzenes and trifluoromethyl iodide are employed under conditions such as elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced pyrazolo[15-A]pyrimidine compounds, and various substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide is studied for its potential as a pharmacological agent. Its interactions with various biological targets can lead to the discovery of new therapeutic pathways.

Medicine

Medically, this compound is investigated for its potential use in treating diseases. Its unique structural features may offer advantages in drug design, such as improved bioavailability and target specificity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
  • 3-(adamantan-1-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole

Uniqueness

Compared to these similar compounds, N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide stands out due to its trifluoromethyl group, which can significantly enhance its lipophilicity and metabolic stability. Additionally, the presence of the fluorophenyl group may improve its binding affinity to certain biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C25H28F4N4O

Molecular Weight

476.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C25H28F4N4O/c26-18-3-1-17(2-4-18)20-8-21(25(27,28)29)33-22(32-20)19(12-31-33)23(34)30-13-24-9-14-5-15(10-24)7-16(6-14)11-24/h1-4,12,14-16,20-21,32H,5-11,13H2,(H,30,34)

InChI Key

NBTQTVLKZPZYEO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C5NC(CC(N5N=C4)C(F)(F)F)C6=CC=C(C=C6)F

Origin of Product

United States

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